The compound is synthesized from oxytocin through a series of chemical modifications that include cyclization and substitution of specific amino acids. It falls under the category of peptide analogs, which are modified versions of naturally occurring peptides aimed at improving therapeutic efficacy or altering biological activity.
The synthesis of Oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8)), involves several key steps:
The synthesis yields a bicyclic structure that exhibits enhanced receptor binding properties due to its conformational rigidity, which stabilizes its interaction with the oxytocin receptor .
The molecular structure of Oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8)), can be represented as follows:
The primary chemical reactions involving Oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8)), include:
These reactions are critical for understanding how modifications impact the pharmacological properties of oxytocin analogs .
Oxytocin acts primarily through G protein-coupled receptors (GPCRs), specifically the oxytocin receptor (OTR). The mechanism involves:
The antagonistic form, Oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8)), inhibits these pathways by preventing oxytocin from binding effectively to its receptor .
These properties are essential for determining how the compound behaves in biological systems and its potential applications .
Oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8)), has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2